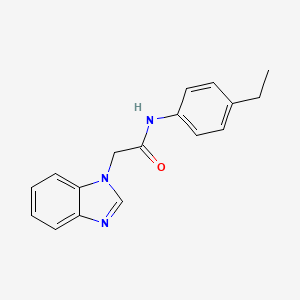

![molecular formula C17H26N2O5S B5487619 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide” is an organic molecule with the molecular formula C21H35N3O5S . It has a molecular weight of 441.585 Da .

Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, a methoxyethyl group, and a piperidinecarboxamide group . These groups are connected in a specific arrangement to form the complete molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it would participate in reactions common to compounds with similar functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications

Synthesis of 1,4-Dihydropyridine Derivatives

The compound serves as a precursor in the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives , which are crucial in medicinal chemistry. The innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones expands the scope of synthetic methodologies for these multifunctional derivatives .

Electrophilic Aromatic Substitution Reactions

It plays a role in electrophilic aromatic substitution reactions, a fundamental transformation in organic synthesis that allows the introduction of various functional groups into aromatic systems. This process is essential for the diversification of aromatic compounds .

Regioselective Sulfonylcyanation

The compound is used in copper-catalyzed regioselective 1,4-sulfonylcyanation of 1,3-enynes. This protocol provides efficient access to 5-sulfonylpenta-2,3-dienenitrile derivatives , showcasing excellent functional group tolerance and good regioselectivity .

Enantioselective Sulfonylation

It is involved in enantioselective sulfonylation reactions, which proceed through a radical process under mild conditions. This leads to axially chiral compounds with excellent enantioselectivities, regioselectivity, and chemoselectivity .

Development of Biologically Active Molecules

The compound’s structural framework is found in many biologically active molecules. Its derivatives are used to develop new drugs with potential therapeutic applications, such as receptor antagonists and enzyme inhibitors .

Methodological Advancements in Organic Synthesis

The compound contributes to methodological advancements in organic synthesis. It demonstrates versatility and applicability across varied substrates and conditions, presenting promising potential for the development and diversification of unsymmetrical 1,4-dihydropyridine sulfones .

properties

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-3-24-15-4-6-16(7-5-15)25(21,22)19-11-8-14(9-12-19)17(20)18-10-13-23-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTPPWSPZFLWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)

![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)

![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)

![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5487611.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487639.png)